molecular formula C20H24N4O4S2 B2489291 4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide CAS No. 851978-56-8

4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide

Cat. No.: B2489291
CAS No.: 851978-56-8
M. Wt: 448.56
InChI Key: BIJJFKLMZKFPAF-UHFFFAOYSA-N
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Description

4-(2-(4-Ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide is a synthetic organic compound featuring a benzothiazole core linked to a benzenesulfonamide group via a hydrazinecarbonyl bridge. The structure incorporates key pharmacophores, including the sulfonamide group, which is a established "warhead" in medicinal chemistry known for targeting enzyme active sites, particularly zinc-containing metalloenzymes like carbonic anhydrases . The benzothiazole moiety is a privileged scaffold in drug discovery, frequently associated with a range of biological activities such as anticancer, antimicrobial, and enzyme inhibitory properties . While specific biological data for this exact compound requires further experimental validation, its molecular architecture suggests significant research potential. The presence of the sulfonamide group indicates it may serve as a candidate for investigating inhibition of enzymes like carbonic anhydrase isoforms, which are targets in conditions such as glaucoma, edema, and cancer . Furthermore, structural analogues based on the benzothiazole hydrazine scaffold have been extensively studied for their inhibitory effects on enzymes like urease, alpha-glucosidase, and alpha-amylase, pointing to potential applications in metabolic and antimicrobial research . Researchers can explore this compound as a novel chemical entity in high-throughput screening assays or as a starting point for the rational design of new enzyme inhibitors. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[[(4-ethoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S2/c1-4-24(5-2)30(26,27)15-12-10-14(11-13-15)19(25)22-23-20-21-18-16(28-6-3)8-7-9-17(18)29-20/h7-13H,4-6H2,1-3H3,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJJFKLMZKFPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide is a synthetic compound belonging to the class of benzothiazole derivatives. Benzothiazoles are recognized for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzothiazole Derivative : The initial step involves the condensation of 4-ethoxybenzo[d]thiazol-2-amine with an appropriate hydrazine derivative.
  • Carbonylation : The hydrazine is then reacted with a carbonyl compound to form the hydrazone linkage.
  • Sulfonamide Formation : Finally, the sulfonamide group is introduced through a reaction with a sulfonyl chloride under basic conditions.

Anticancer Properties

Recent studies have shown that benzothiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A4311.5Induction of apoptosis, inhibition of AKT and ERK pathways
A5492.0Cell cycle arrest and reduced migration

The MTT assay was utilized to assess cell viability, revealing that the compound significantly inhibits the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Studies indicated that it reduces the expression levels of inflammatory cytokines such as IL-6 and TNF-α in activated macrophages (RAW264.7 cells). The mechanism involves modulation of signaling pathways associated with inflammation .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating intrinsic pathways.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G1/S phase, preventing cancer cell proliferation.
  • Inhibition of Migration : The compound reduces the migratory capacity of cancer cells, thereby potentially limiting metastasis.

Case Studies

A notable study involved the evaluation of a series of benzothiazole derivatives, including variations of our compound, where they were tested for their effects on various cancer cell lines. The results demonstrated that these compounds not only inhibited cell growth but also altered protein expression related to survival and proliferation pathways .

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